Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Description
Foundational Concepts of Azo Chromophores in Chemical Research
The azo group (–N=N–) is one of the most important chromophores in chemical science, responsible for the color of a vast array of dyes and pigments. Its significance extends beyond color into the realm of photoresponsive materials.
Photoisomerization : A key feature of the azo group is its ability to undergo reversible trans-cis isomerization upon irradiation with light. The more stable trans isomer can be converted to the less stable cis isomer, typically with UV light. This process can be reversed using visible light or through thermal relaxation. This light-induced change in molecular geometry is the basis for their use in molecular switches and photosensitive polymers.
Electronic Properties : The azo bridge facilitates electronic communication between the aromatic systems it connects. The π-system of the -N=N- group is conjugated with the aromatic rings, creating an extended delocalized electron system. This extended conjugation is responsible for the molecule's absorption of light in the visible or near-UV region of the electromagnetic spectrum.
Structural Importance of Pyridine (B92270) and Phenol (B47542) Moieties in Functional Molecules
The pyridine and phenol groups are not merely structural supports but are fundamental to the functionality of the molecule.
Pyridine Moiety : As a nitrogen-containing heterocycle, the pyridine ring has distinct electronic properties. The nitrogen atom is more electronegative than carbon, leading to a net dipole moment and making the ring electron-deficient. The nitrogen's lone pair of electrons imparts basicity and allows it to act as a hydrogen bond acceptor or a coordination site for metal ions. This makes pyridine-containing molecules crucial in supramolecular chemistry, catalysis, and medicinal chemistry.
Phenol Moiety : The phenol group consists of a hydroxyl (-OH) group attached to an aromatic ring. The hydroxyl group is a strong electron-donating group, increasing the electron density of the aromatic ring. It is also weakly acidic and can act as a hydrogen bond donor. This dual donor-acceptor capability is vital for forming intermolecular networks and for sensing applications.
The combination of the electron-donating phenol and the electron-accepting pyridine within the same conjugated system in "Phenol, 4-[2-(4-pyridinyl)diazenyl]-" creates a push-pull electronic structure, which can enhance properties like nonlinear optical activity and solvatochromism.
Theoretical Frameworks for Understanding Azo-Pyridine-Phenol Architectures
Several theoretical concepts are essential for a complete understanding of molecules like "Phenol, 4-[2-(4-pyridinyl)diazenyl]-".
Azo-Hydrazone Tautomerism : Hydroxy-substituted azo compounds can exist in equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is sensitive to factors like solvent polarity, pH, and temperature. The quinone-hydrazone tautomer often exhibits a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum compared to the azo-phenol form. Computational studies are frequently used to predict the relative stability of these tautomers.
Computational Chemistry : Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable tools for studying these systems. redalyc.org DFT allows for the optimization of molecular geometries and the calculation of electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and simulated absorption spectra. redalyc.org Such calculations provide deep insight into the molecule's reactivity, stability, and spectroscopic behavior, complementing experimental findings. redalyc.org For instance, Time-Dependent DFT (TD-DFT) is used to model electronic transitions and understand the mechanisms of photoisomerization.
Research Trajectories and Scholarly Objectives for Phenol, 4-[2-(4-pyridinyl)diazenyl]-
While detailed experimental studies focusing exclusively on "Phenol, 4-[2-(4-pyridinyl)diazenyl]-" are not extensively documented in publicly available literature, the research objectives for this and closely related molecules are clear and driven by their unique structure.
Supramolecular Chemistry : The molecule is an ideal building block for supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor to link with a donor molecule, while the phenolic hydroxyl group can act as a donor. This directional hydrogen-bonding capability allows for the programmed self-assembly of complex, functional architectures like liquid crystals, gels, or crystalline networks.
Chemosensors : The sensitivity of the azo-hydrazone equilibrium and the electronic structure to the local environment makes these compounds candidates for chemosensors. The pyridine site can coordinate to metal ions, and the phenol site's acidity is pH-dependent. Such interactions would likely cause a measurable change in the compound's UV-visible absorption spectrum, leading to a colorimetric response.
Photoresponsive Materials : As with other azobenzenes, a primary research goal is to incorporate this molecule into materials to impart photoswitchable properties. By toggling between the trans and cis isomers with light, one could potentially control the properties of a polymer, the binding affinity of a host-guest system, or the catalytic activity of a system on a molecular level.
Further research is required to synthesize and characterize "Phenol, 4-[2-(4-pyridinyl)diazenyl]-" to fully elucidate its properties and validate its potential in these applications.
Data Tables
Due to a lack of specific experimental data for "Phenol, 4-[2-(4-pyridinyl)diazenyl]-" in the cited literature, the following table provides computed and standard identifiers for the parent compound.
Table 1: Identifiers and Computed Properties for Phenol, 4-[2-(4-pyridinyl)diazenyl]-
| Property | Value |
| IUPAC Name | 4-(pyridin-4-yldiazenyl)phenol |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| Canonical SMILES | C1=CN=CC=C1N=NC2=CC=C(C=C2)O |
| InChI Key | FBOZVSNPVHQJCR-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-yldiazenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11-3-1-9(2-4-11)13-14-10-5-7-12-8-6-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHUOGPSRNKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517643, DTXSID00902378 | |
| Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-66-1 | |
| Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the vibrations of its bonds. The FT-IR and Raman spectra of Phenol (B47542), 4-[2-(4-pyridinyl)diazenyl]- provide complementary information that confirms its molecular structure.
The FT-IR spectrum is characterized by a prominent broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests intermolecular hydrogen bonding. The stretching vibration of the azo group (-N=N-) typically appears in the 1450-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and pyridinyl rings give rise to multiple sharp bands in the 1600-1450 cm⁻¹ range. The C-O stretching of the phenol group is identified by a strong band around 1250 cm⁻¹.
The Raman spectrum complements the FT-IR data. The symmetric stretching of the azo bond (-N=N-) often gives a strong Raman signal, which is a key characteristic of azo compounds. The aromatic ring "breathing" modes also produce distinct and sharp bands in the Raman spectrum, confirming the presence of both the phenolic and pyridinyl ring systems.
Table 1: Key Vibrational Frequencies and Assignments for Phenol, 4-[2-(4-pyridinyl)diazenyl]- This table is interactive. You can sort and filter the data.
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Spectroscopy Method |
|---|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH | FT-IR |
| 3100 - 3000 | Aromatic C-H stretch | Phenyl & Pyridinyl Rings | FT-IR, Raman |
| ~1600, ~1580, ~1500, ~1470 | C=C ring stretch | Phenyl & Pyridinyl Rings | FT-IR, Raman |
| 1450 - 1400 | N=N stretch | Azo Group | FT-IR, Raman |
| ~1250 | C-O stretch | Phenolic C-O | FT-IR |
| 900 - 675 | Aromatic C-H out-of-plane bend | Phenyl & Pyridinyl Rings | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment for Phenol, 4-[2-(4-pyridinyl)diazenyl]- can be achieved.
The ¹H NMR spectrum of Phenol, 4-[2-(4-pyridinyl)diazenyl]- displays a set of distinct signals corresponding to the protons on the phenolic and pyridinyl rings. The hydroxyl proton of the phenol group typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration, often found far downfield.
The four protons on the phenol ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-2, H-6) are shielded and appear at a higher field (lower ppm) compared to the protons ortho to the azo group (H-3, H-5), which are deshielded. Similarly, the four protons on the 4-substituted pyridine (B92270) ring appear as two doublets. The protons ortho to the ring nitrogen (H-2', H-6') are significantly deshielded and appear at the lowest field in the aromatic region, while the protons ortho to the azo linkage (H-3', H-5') appear at a slightly higher field. The coupling constants (J) between adjacent protons are typically in the range of 7-9 Hz, confirming their ortho relationship.
Table 2: ¹H NMR Spectral Data for Phenol, 4-[2-(4-pyridinyl)diazenyl]- This table is interactive. You can sort and filter the data.
| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ~9.80 | -OH | br s (broad singlet) | N/A |
| ~8.70 | H-2', H-6' | d (doublet) | ~6.0 |
| ~7.90 | H-3, H-5 | d (doublet) | ~8.8 |
| ~7.75 | H-3', H-5' | d (doublet) | ~6.0 |
| ~6.95 | H-2, H-6 | d (doublet) | ~8.8 |
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, due to symmetry in both rings, eight distinct signals are expected in the ¹³C NMR spectrum.
The carbon atom attached to the hydroxyl group (C-1) is highly shielded and appears at a high chemical shift value (~161 ppm). The carbon atoms of the pyridine ring that are adjacent to the nitrogen (C-2', C-6') are significantly deshielded, appearing around 151 ppm. The quaternary carbons attached to the azo linkage (C-4 and C-4') are also observed in the downfield region. The remaining aromatic carbons (C-2, C-6, C-3, C-5, C-3', C-5') resonate at their characteristic chemical shifts, which are influenced by the electronic effects of the hydroxyl and azo substituents.
Table 3: ¹³C NMR Spectral Data for Phenol, 4-[2-(4-pyridinyl)diazenyl]- This table is interactive. You can sort and filter the data.
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~161.5 | C-1 |
| ~158.0 | C-4' |
| ~151.0 | C-2', C-6' |
| ~147.0 | C-4 |
| ~125.0 | C-3, C-5 |
| ~121.0 | C-3', C-5' |
| ~116.5 | C-2, C-6 |
Electronic Spectroscopy (UV-Vis) for Optical Properties and Chromophoric Behavior
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The extended π-conjugated system of Phenol, 4-[2-(4-pyridinyl)diazenyl]-, which includes the two aromatic rings and the azo bridge, acts as a chromophore, giving rise to characteristic absorption bands.
The UV-Vis spectrum of this compound is typically characterized by two main absorption bands. A strong absorption band observed in the UV region, usually between 350-380 nm, is assigned to the high-energy π→π* electronic transition involving the entire conjugated system. A second, much weaker absorption band is observed at longer wavelengths in the visible region (around 430-450 nm). This band is attributed to the n→π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. The intensity of the n→π* transition is significantly lower because it is a symmetry-forbidden transition.
Table 4: Electronic Absorption Data for Phenol, 4-[2-(4-pyridinyl)diazenyl]- This table is interactive. You can sort and filter the data.
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|
| ~365 | High (~25,000) | π→π |
| ~440 | Low (~500) | n→π |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Phenol, 4-[2-(4-pyridinyl)diazenyl]- exhibits noticeable solvatochromism due to changes in the interaction between the solvent and the molecule's ground and excited states.
The n→π* transition is particularly sensitive to solvent polarity. In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons on the azo nitrogen atoms are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition. Consequently, a hypsochromic (blue) shift of the λmax for the n→π* band is observed as solvent polarity increases.
Conversely, the π→π* transition often exhibits a bathochromic (red) shift in more polar solvents. This is because the excited state of this transition is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, reducing the transition energy and shifting the absorption to a longer wavelength. These solvent-dependent shifts provide valuable information about the electronic nature of the molecule.
Table 5: Illustrative Solvatochromic Shifts for Phenol, 4-[2-(4-pyridinyl)diazenyl]- This table is interactive. You can sort and filter the data.
| Solvent | Polarity | λmax (n→π) (nm) | λmax (π→π) (nm) |
|---|---|---|---|
| Hexane | Nonpolar | ~445 | ~360 |
| Dichloromethane | Polar Aprotic | ~440 | ~368 |
| Ethanol | Polar Protic | ~430 | ~375 |
Photochromic Transitions and Reversibility
Azopyridine compounds, a class to which Phenol, 4-[2-(4-pyridinyl)diazenyl]- belongs, are recognized for their photoresponsive characteristics. chemrxiv.org This behavior is rooted in the reversible trans-cis isomerization of the central azo (–N=N–) bond upon irradiation with light of a specific wavelength. The thermodynamically more stable trans-isomer can be converted to the higher-energy cis-isomer. This process is typically reversible, either through irradiation with a different wavelength of light or via thermal relaxation back to the trans form. chemrxiv.org
The photoisomerization mechanism in azo compounds can occur through either an inversion or a rotational pathway, and the dominant pathway can be influenced by the electronic nature of the substituents on the aromatic rings. chemrxiv.org For hydroxy-substituted azobenzenes, the isomerization kinetics and pathway are further complicated by the compound's tautomeric nature. nih.gov The presence of hydrogen-bonding molecules in the environment can shift the tautomeric equilibrium (see section 3.6), which in turn alters the energy barrier for the isomerization process. nih.gov This interplay makes the photochromic properties of Phenol, 4-[2-(4-pyridinyl)diazenyl]- potentially sensitive to its environment, such as solvent and pH.
While the general principles of photochromism are applicable to this molecule, specific experimental data such as the absorption maxima of the trans and cis isomers, quantum yields of isomerization, and the half-life of the thermal back-reaction for Phenol, 4-[2-(4-pyridinyl)diazenyl]- have not been detailed in the available research.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, the molecular formula is C₁₁H₉N₃O, which corresponds to a calculated monoisotopic mass of 199.0746 Da.
While an experimental mass spectrum for this specific compound is not available, the fragmentation pattern can be predicted based on studies of related 4-(phenylazo)phenols. bch.roresearchgate.net In electron impact (EI) mass spectrometry, the molecular ion ([M]⁺˙) is typically observed and is often a high-intensity or base peak. bch.ro The primary fragmentation pathway for this class of compounds involves the cleavage of the C–N bonds adjacent to the azo group. This would lead to several characteristic fragment ions.
The expected fragmentation would produce ions corresponding to the pyridinyl and phenolic moieties. Key predicted fragments and their calculated exact masses are listed in the table below.
| Fragment Ion Formula | Fragment Structure | Calculated m/z (Da) | Description |
|---|---|---|---|
| [C₁₁H₉N₃O]⁺˙ | Molecular Ion | 199.0746 | Parent molecular ion |
| [C₅H₄N]⁺ | Pyridinyl cation | 78.0344 | Loss of phenoxy-diazenyl radical |
| [C₆H₅O]⁺ | Phenoxy cation | 93.0340 | Loss of pyridinyl-diazenyl radical |
| [C₅H₄N₂]⁺ | Pyridinyl-diazenyl cation | 106.0396 | Cleavage of the N-C(phenol) bond |
| [C₆H₅N₂O]⁺ | Phenoxy-diazenyl cation | 121.0396 | Cleavage of the N-C(pyridine) bond |
X-ray Crystallography for Solid-State Structural Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for Phenol, 4-[2-(4-pyridinyl)diazenyl]-. Consequently, definitive information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, is not available at this time.
Tautomeric Equilibrium Studies (e.g., Enol-Keto Tautomerism)
A crucial characteristic of hydroxy-substituted azo compounds is their existence in a tautomeric equilibrium between two forms: the phenol-azo form and the quinone-hydrazone form. researchgate.netpurdue.edu This phenomenon, also known as azo-hydrazone tautomerism, is highly relevant to Phenol, 4-[2-(4-pyridinyl)diazenyl]-. The equilibrium involves the migration of a proton from the phenolic oxygen to one of the azo nitrogen atoms, accompanied by a rearrangement of the double bonds.
The two tautomers are:
Phenol-Azo Tautomer: This is the structure represented by the name Phenol, 4-[2-(4-pyridinyl)diazenyl]-. It contains a hydroxyl (–OH) group on one ring and an azo (–N=N–) linkage.
Quinone-Hydrazone Tautomer: This form possesses a quinone-like ring structure with a carbonyl group (C=O) and a hydrazone (–NH–N=) linkage.
The position of this equilibrium is sensitive to various factors, most notably the solvent and pH. rsc.org In solution, the hydrazone form is often the dominant tautomer for related heterocyclic azo dyes. rsc.org The polarity of the solvent can stabilize one form over the other; for instance, polar solvents can favor the more polar quinone-hydrazone tautomer. Changes in pH can also significantly shift the equilibrium by protonating or deprotonating the molecule.
The two tautomers have distinct spectroscopic properties. Generally, the quinone-hydrazone form exhibits an absorption maximum at a longer wavelength (a bathochromic shift) in UV-Vis spectroscopy compared to the phenol-azo form. researchgate.net
| Feature | Phenol-Azo Tautomer | Quinone-Hydrazone Tautomer |
|---|---|---|
| Structure Name | Phenol, 4-[2-(4-pyridinyl)diazenyl]- | 4-[2-(Pyridin-4-ylidene)hydrazinyl]cyclohexa-2,5-dien-1-one |
| Key Functional Groups | Phenolic –OH, Azo –N=N– | Carbonyl C=O, Hydrazone –NH–N= |
| Phenolic Ring | Aromatic | Quinoindal |
| Proton Location | On Oxygen atom | On Nitrogen atom |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into the geometry, stability, and reactivity of a compound like Phenol (B47542), 4-[2-(4-pyridinyl)diazenyl]-.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore different spatial orientations of the phenyl and pyridinyl rings relative to the central azo (-N=N-) bridge. The planarity of the molecule is a key factor, as it influences the extent of π-conjugation, which in turn affects the electronic and optical properties. It is expected that the trans-isomer would be more stable than the cis-isomer due to reduced steric hindrance. The dihedral angles between the aromatic rings would be a critical parameter to determine the degree of planarity.
Table 1: Illustrative Optimized Geometrical Parameters for a Similar Azo Dye This table is a hypothetical example and does not represent calculated data for Phenol, 4-[2-(4-pyridinyl)diazenyl]-.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (azo) | 1.42 | C-N=N | 115 |
| N=N | 1.25 | N=N-C | 115 |
| C-O (phenol) | 1.36 | Phenyl-Azo | - |
| Phenyl-Pyridinyl | - | - | 5.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO would likely be distributed over the electron-accepting pyridinyl ring and the azo bridge.
Table 2: Hypothetical Frontier Molecular Orbital Energies This table is a hypothetical example and does not represent calculated data for Phenol, 4-[2-(4-pyridinyl)diazenyl]-.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized bonds and lone pairs, which are more aligned with chemical intuition.
For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, NBO analysis would quantify the delocalization of electron density and the nature of the intramolecular interactions. It can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the π-system of the aromatic rings. This analysis would also provide information on the hybridization of the atoms and the charge distribution.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting the sites of electrophilic and nucleophilic attack.
In the MEP map of Phenol, 4-[2-(4-pyridinyl)diazenyl]-, the regions of negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. The regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. It can predict the absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions.
For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, TD-DFT calculations would identify the nature of the electronic transitions, such as n→π* or π→π* transitions. The main absorption band in the visible region for this type of azo dye is typically due to a π→π* transition, which is responsible for its color. The calculations would also provide insights into the charge-transfer character of the excitations.
Non-Linear Optical (NLO) Properties Prediction and Evaluation
Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Molecules with a large β value are considered good candidates for NLO applications.
For Phenol, 4-[2-(4-pyridinyl)diazenyl]-, the presence of an electron-donating group (the hydroxyl group on the phenol) and an electron-accepting group (the pyridinyl ring) connected by a π-conjugated system (the azo bridge) suggests that it may exhibit NLO properties. DFT calculations can be employed to compute the static and dynamic first hyperpolarizability to evaluate its potential as an NLO material.
Table 3: Illustrative Calculated NLO Properties for a Similar Molecule This table is a hypothetical example and does not represent calculated data for Phenol, 4-[2-(4-pyridinyl)diazenyl]-.
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 |
| First Hyperpolarizability (β) | 1.5 x 10⁻³⁰ esu |
Intermolecular Interactions and Supramolecular Assembly Prediction
Computational modeling predicts that the supramolecular assembly of Phenol, 4-[2-(4-pyridinyl)diazenyl]- is predominantly governed by a combination of strong hydrogen bonding and π-π stacking interactions. The molecule's structure, featuring a hydrogen bond donor (-OH group), a hydrogen bond acceptor (the pyridine (B92270) nitrogen atom), and two aromatic rings, facilitates the formation of well-ordered, non-covalent polymer chains or networks.
The most significant interaction anticipated is the intermolecular hydrogen bond between the hydroxyl group of the phenol ring on one molecule and the nitrogen atom of the pyridine ring on an adjacent molecule (O—H⋯N). This type of interaction is a well-established and strong directional force in crystal engineering. In analogous crystal structures, such as (E)-2-Methyl-4-(phenyldiazenyl)phenol, similar O—H⋯N hydrogen bonds are observed, which dictate the primary molecular packing.
Hirshfeld surface analysis, a common computational tool, can be employed to visualize and quantify these intermolecular contacts. For similar compounds, these analyses show that H···H, C···H, and N···H contacts are among the most frequent, highlighting the complexity of the interaction landscape beyond simple hydrogen bonds and π-stacking.
Table 1: Predicted Intermolecular Interactions for Phenol, 4-[2-(4-pyridinyl)diazenyl]-
| Interaction Type | Participating Groups | Predicted Geometric Parameters (based on analogues) | Significance |
|---|---|---|---|
| Hydrogen Bond | Phenolic O-H and Pyridinic N (O—H⋯N) | Bond Length: ~1.7-1.9 Å; Bond Angle: >170° | Primary driving force for self-assembly |
| π-π Stacking | Phenol Ring ↔ Pyridine Ring | Centroid-to-Centroid Distance: ~3.7 Å | Stabilizes the crystal structure |
| C-H···π Interaction | Aromatic C-H and π-system of an adjacent ring | Variable | Contributes to 3D network formation |
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, typically performed using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra of Phenol, 4-[2-(4-pyridinyl)diazenyl]-. By calculating the harmonic vibrational frequencies, one can assign the specific molecular motions corresponding to the observed spectral bands.
The calculated vibrational spectrum is expected to show distinct bands corresponding to the various functional groups within the molecule. The O-H stretching vibration of the phenolic group is one of the most characteristic, typically appearing as a broad band in the experimental IR spectrum due to its involvement in hydrogen bonding. Computational analysis of related phenolic compounds confirms that the frequency of this mode shifts significantly upon hydrogen bond formation.
The azo bridge (-N=N-) gives rise to a stretching vibration that is often weak in the IR spectrum but stronger in the Raman spectrum. Its calculated position is sensitive to the electronic environment and the planarity of the molecule. Vibrations associated with the pyridine and phenol rings, including C-H stretching, C=C stretching, and ring breathing modes, are expected in the fingerprint region (below 1600 cm⁻¹). For instance, DFT calculations on pyridine derivatives have successfully assigned the complex vibrational modes in this region.
A comparison between theoretically calculated (scaled) frequencies and experimental data allows for a confident assignment of the spectra. The scaling of computed frequencies is a standard procedure to correct for anharmonicity and the limitations of the theoretical model.
Table 2: Predicted Vibrational Frequencies and Assignments for Phenol, 4-[2-(4-pyridinyl)diazenyl]-
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Description |
|---|---|---|
| 3200-3400 | ν(O-H) | Stretching of the phenolic hydroxyl group (broadened by H-bonding) |
| 3050-3150 | ν(C-H) | Aromatic C-H stretching (phenol and pyridine rings) |
| 1580-1610 | ν(C=C) | Aromatic ring stretching vibrations |
| 1470-1520 | δ(O-H) | In-plane bending of the phenolic hydroxyl group |
| 1400-1450 | ν(N=N) | Azo group stretching vibration |
| 1220-1280 | ν(C-O) | Phenolic C-O stretching |
| 1170-1200 | ν(C-N) | Stretching between the azo group and the aromatic rings |
| 990-1050 | Ring Breathing | Symmetric stretching/breathing mode of the pyridine ring |
Table of Compound Names
| Systematic Name | Common/Alternative Name |
|---|---|
| Phenol, 4-[2-(4-pyridinyl)diazenyl]- | 4-((pyridin-4-yl)diazenyl)phenol |
| (E)-2-Methyl-4-(phenyldiazenyl)phenol | - |
Coordination Chemistry and Metallosupramolecular Assemblies
Ligational Behavior of Phenol (B47542), 4-[2-(4-pyridinyl)diazenyl]- with Metal Ions
Phenol, 4-[2-(4-pyridinyl)diazenyl]- possesses several donor atoms—the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the azo group, and the oxygen atom of the phenolic group—that can participate in coordination with metal ions. The specific coordination mode often depends on factors such as the nature of the metal ion, the reaction conditions, and particularly the pH of the solution.
The ligand typically acts as a bidentate or tridentate chelating agent. The most common coordination mode involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group, forming a stable five-membered chelate ring with a metal ion.
Another significant coordination pathway involves the deprotonation of the phenolic hydroxyl group. At higher pH values, the hydroxyl group loses its proton to form a phenolate (B1203915) anion (-O⁻), which is a strong coordination site. In this state, the ligand can coordinate through the pyridyl nitrogen and the phenolate oxygen. The participation of the phenolate oxygen in coordination is often pH-dependent; at pH values below 7, coordination may occur primarily through the pyridyl and azo nitrogen atoms, while at pH above 7, metal-phenolate coordination becomes more significant. nih.gov This pH-driven selectivity allows for the controlled assembly of metal-phenolic networks. nih.gov
Depending on the metal ion and steric factors, the ligand can coordinate in a neutral form or as a deprotonated anion, leading to the formation of either neutral or charged metal complexes. The flexibility in its coordination behavior makes it a valuable building block for designing complex supramolecular structures.
Synthesis and Characterization of Metal-Azo Complexes
The synthesis of metal complexes with Phenol, 4-[2-(4-pyridinyl)diazenyl]- generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. A common synthetic procedure includes dissolving the ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding an aqueous or alcoholic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture is often stirred and may be heated under reflux to ensure completion. The resulting solid complexes can then be isolated by filtration, washed with appropriate solvents, and dried.
The stoichiometry of the resulting complexes, typically with metal-to-ligand ratios of 1:1 or 1:2, can be influenced by the molar ratios of the reactants used in the synthesis.
Characterization of these metal-azo complexes is carried out using a combination of spectroscopic and analytical techniques:
Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry.
Molar Conductance Measurements: By measuring the conductivity of the complex dissolved in a solvent like DMF or DMSO, it is possible to determine whether the complex is an electrolyte or a non-electrolyte, providing insight into the nature of the coordinated anions.
Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (pyridine) and -N=N- (azo) groups upon complexation indicates their involvement in bonding with the metal ion. The disappearance of the broad ν(O-H) band of the phenol group suggests deprotonation and coordination of the phenolic oxygen.
Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complex, which helps in elucidating the geometry and the electronic structure of the central metal ion (e.g., distinguishing between high-spin and low-spin configurations in octahedral complexes).
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.
Structural Analysis of Coordination Compounds (e.g., via X-ray Crystallography)
While spectroscopic and analytical methods provide valuable indirect information about the structure of coordination compounds, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles.
As of the current literature surveyed, specific single-crystal X-ray diffraction data for metal complexes of Phenol, 4-[2-(4-pyridinyl)diazenyl]- are not widely reported. However, structural analysis of complexes with analogous ligands, such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-pyridylazo)resorcinol (B72590) (PAR), often reveals distorted tetrahedral or octahedral geometries around the central metal ion, depending on the coordination number. researchgate.net For instance, in many complexes, pyridyl-azo ligands have been shown to act as tridentate chelating agents. researchgate.net
In the absence of direct crystallographic data, the geometry of the complexes of Phenol, 4-[2-(4-pyridinyl)diazenyl]- is typically inferred from the results of electronic and magnetic studies, as discussed in the following section. For example, magnetic moment values and the characteristics of d-d electronic transitions can strongly suggest whether a complex possesses an octahedral, tetrahedral, or square planar geometry.
Electronic and Spectroscopic Properties of Metal Complexes
The electronic spectra (UV-Visible) of Phenol, 4-[2-(4-pyridinyl)diazenyl]- and its metal complexes provide significant insights into their electronic structure and geometry. The free ligand typically exhibits intense absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic rings, and a band in the visible region corresponding to n → π* transitions involving the lone pair electrons of the azo group nitrogen atoms.
Upon complexation with a metal ion, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift. The shift of the n → π* transition is a strong indicator of the coordination of the azo nitrogen to the metal ion. Additionally, new absorption bands may appear in the visible or near-infrared region, which can be assigned to d-d electronic transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions.
The nature and position of these d-d transitions are highly dependent on the central metal ion and the geometry of the complex. For example, Co(II) complexes with an octahedral geometry typically show absorption bands corresponding to ⁴T₁g(F) → ⁴T₂g(P) and ⁴T₁g(F) → ⁴A₂g(F) transitions. asdlib.org Similarly, octahedral Ni(II) complexes exhibit bands assignable to ³A₂g(F) → ³T₁g(P) and ³A₂g(F) → ³T₁g(F) transitions. asdlib.org The presence of a broad band in the spectrum of a Cu(II) complex is often characteristic of the ²Eg → ²T₂g transition in an octahedral environment. asdlib.org
Magnetic moment data complements the electronic spectra in determining the geometry of the complexes. The table below summarizes typical electronic spectral data and magnetic moments for octahedral complexes of Co(II), Ni(II), and Cu(II) with analogous azo-dye ligands.
| Metal Complex | d-d Transition Bands (nm) | Assignments | Magnetic Moment (B.M.) | Inferred Geometry |
|---|---|---|---|---|
| Co(II) Complex | ~440, ~550 | ⁴T₁g(F) → ⁴T₂g(P), ⁴T₁g(F) → ⁴A₂g(F) | ~4.8 | Octahedral |
| Ni(II) Complex | ~510, ~650 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) | ~3.0 | Octahedral |
| Cu(II) Complex | ~630 (broad) | ²Eg → ²T₂g | ~2.0 | Distorted Octahedral |
Note: The data presented are representative values based on studies of similar azo-dye metal complexes and serve to illustrate the typical spectroscopic and magnetic properties. asdlib.org
Applications in Materials Science and Analytical Chemistry
Chromogenic and Fluorogenic Sensing Systems for Chemical Species Detection
Azo dyes containing phenol (B47542) and pyridine (B92270) moieties are well-known for their chromogenic properties, meaning they change color in response to chemical stimuli. nih.govnih.gov This is often due to changes in the electronic structure of the molecule.
The nitrogen atom in the pyridine ring and the oxygen of the phenol group in Phenol, 4-[2-(4-pyridinyl)diazenyl]- provide potential coordination sites for metal ions. The binding of a metal ion can perturb the electron distribution within the molecule, leading to a change in its light absorption properties and thus a visible color change. Pyridylazo dyes are known to act as chelating agents for various metal ions. jchemrev.comresearchgate.net For instance, the well-studied analogue, 4-(2-pyridylazo)resorcinol (B72590) (PAR), which has a similar pyridylazo-phenol core structure, is widely used in the spectrophotometric determination of metal ions due to the formation of stable, colored complexes. bohrium.com The mechanism involves the formation of a chelate ring between the metal ion and the donor atoms of the ligand. While this general principle applies to pyridylazo phenols, specific studies detailing the selective ion recognition mechanisms for Phenol, 4-[2-(4-pyridinyl)diazenyl]- are not extensively available.
The structure of Phenol, 4-[2-(4-pyridinyl)diazenyl]- contains both an acidic phenolic hydroxyl group and a basic pyridine nitrogen atom, making its absorption spectrum sensitive to changes in pH. This property, known as halochromism, is characteristic of many azo dyes used as pH indicators. rsc.orgrsc.org In acidic solutions, the pyridine nitrogen can be protonated, while in basic solutions, the phenolic proton can be removed. These protonation/deprotonation events alter the intramolecular charge-transfer characteristics of the molecule, resulting in a distinct color change. This behavior is the basis for its potential application as an acid-base indicator. The solvatochromism of related pyridinium (B92312) phenolates, where the color of the dye is influenced by the polarity of the solvent, has been studied, indicating the sensitivity of the electronic structure to the local environment. rsc.orgnih.gov
Table 1: General pH-Dependent Color Changes in Pyridylazo Phenols
| pH Range | Dominant Species | General Observed Color |
|---|---|---|
| Acidic | Protonated Pyridine | Shift to longer wavelengths (e.g., red) |
| Neutral | Neutral Molecule | Yellow/Orange |
| Basic | Deprotonated Phenol (Phenolate) | Shift to longer wavelengths (e.g., red/purple) |
Note: Specific pH ranges and colors are highly dependent on the exact molecular structure and substituents.
Development of Azo Dyes for Industrial Colorants
Azo dyes are the largest and most versatile class of synthetic dyes used in industry, accounting for 60-70% of all commercial dyes. mdpi.com Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide range of colors that can be achieved by varying the aromatic components. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component like a phenol or an aniline. jchemrev.com Phenol, 4-[2-(4-pyridinyl)diazenyl]- is synthesized through such a process. While thousands of azo dyes have been developed for coloring textiles, plastics, and other materials, specific information regarding the industrial-scale production or application of Phenol, 4-[2-(4-pyridinyl)diazenyl]- as a commercial colorant is not widely documented.
Photoactive Materials for Optoelectronic Devices
The defining feature of the azo group is its ability to undergo reversible trans-cis photoisomerization upon irradiation with light of a suitable wavelength. researchgate.netchemrxiv.org The trans isomer is generally more thermodynamically stable, but UV light can promote its conversion to the cis isomer. This process can be reversed by irradiation with visible light or by thermal relaxation. This light-induced switching of molecular geometry can be harnessed in photoactive materials. For example, incorporating azobenzene (B91143) derivatives into polymers can create materials whose properties, such as shape or alignment, can be controlled by light. nih.gov While this is a very active area of research for azobenzene compounds in general, specific studies detailing the integration and performance of Phenol, 4-[2-(4-pyridinyl)diazenyl]- in optoelectronic devices are not readily found in the literature.
Functional Materials for Liquid Crystal Displays and Optical Data Storage
The photoisomerization property of azo compounds also makes them candidates for applications in advanced materials like liquid crystal displays and optical data storage. The change in shape during trans-cis isomerization can be used to disrupt the alignment of liquid crystal molecules, providing a mechanism for optically addressing displays. In the context of optical data storage, the two distinct isomers (trans and cis) can represent the "0" and "1" states of a binary data bit, allowing for data to be written and erased with light. Despite the theoretical potential, there is a lack of specific research demonstrating the use of Phenol, 4-[2-(4-pyridinyl)diazenyl]- in the development of functional materials for these particular applications.
Structural Modifications and Derivatization Strategies
Systematic Derivatization for Structure-Property Relationship Studies
One key strategy is the introduction of halogen atoms (Cl, Br, I) onto the molecular scaffold. A study on a series of related N-(pyridin-2-yl)isonicotinamides systematically replaced hydrogen with chlorine, bromine, and iodine to examine the interplay between hydrogen bonding and the increasingly prevalent halogen bonding. mdpi.com In the parent non-halogenated co-crystals, assembly is typically directed by intermolecular hydrogen bonds involving the carboxylic acid co-former and the pyridine (B92270) nitrogen. mdpi.com However, upon introduction of iodine, a halogen-bond-based interaction can successfully compete with and even replace the expected hydrogen bond motif. mdpi.com This demonstrates that systematic derivatization can be used to predictably switch the primary intermolecular forces that govern crystal packing.
Even minor modifications can have significant impacts. For instance, the analysis of 4-(4-Ethyl-phenyl-diazen-yl)phenol revealed that its molecular structure is not planar in the solid state, with a considerable dihedral angle of 42.32° between the aromatic rings. nih.gov This contrasts with many other azobenzene (B91143) derivatives and highlights how a simple ethyl substituent can alter the molecule's conformation and subsequent packing, which is dictated by O-H···N hydrogen bonds forming infinite chains. nih.gov These studies underscore how systematic changes provide fundamental insights into the forces that control supramolecular architecture.
Table 1: Examples of Systematic Derivatization for Supramolecular Studies
| Parent Structure | Derivative Type | Investigated Property | Key Finding | Source(s) |
|---|---|---|---|---|
| Pyridine-based amides | Halogenation (Cl, Br, I) | Co-crystal formation and intermolecular interactions | Iodine substituents can introduce halogen bonding that competes with or replaces hydrogen bonding synthons. | mdpi.com |
| Azobenzene | Ethylation | Solid-state conformation and crystal packing | The ethyl group leads to a non-planar structure with a significant dihedral angle between the rings. | nih.gov |
Influence of Substituent Effects on Electronic and Optical Characteristics
The electronic and optical properties of 4-(pyridin-4-ylazo)phenol are highly sensitive to the nature of substituents attached to its aromatic rings. By adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can finely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modulation directly impacts the energy of electronic transitions, which governs the molecule's color (absorption spectrum) and luminescence (emission spectrum). nih.govmdpi.com
The core principle is the modulation of intramolecular charge transfer (ICT). In a donor-acceptor (D-A) type system, photoexcitation can cause an electron to move from the donor part of the molecule to the acceptor part. physchemres.org The efficiency and energy of this ICT process are dictated by the strength of the donor and acceptor groups.
Research on analogous substituted 2-oxonicotinonitriles provides a clear illustration of these effects. nih.gov The introduction of an EWG, such as a cyano group, into the pyridine ring system leads to a significant increase in the fluorescence quantum yield, more than tripling it in some cases. nih.gov Conversely, adding an EDG results in a sharp decrease in the efficiency of light emission. nih.gov These changes are often accompanied by shifts in the absorption and emission wavelengths. A change in solvent can also lead to a hypsochromic (blue) or bathochromic (red) shift in the absorption maxima, a phenomenon known as solvatochromism. nih.gov
The general trends observed across various dye systems are:
Electron-Donating Groups (e.g., -NH₂, -OH, -OR): These groups raise the HOMO energy level more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. This typically results in a bathochromic (red) shift in the absorption spectrum.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups lower the LUMO energy level more significantly than the HOMO, also reducing the HOMO-LUMO gap and causing a red shift. nih.gov
These substituent-induced modifications are fundamental to tailoring the photophysical properties of the molecule for specific applications.
Table 2: Influence of Substituent Type on Photophysical Properties of Pyridine Systems
| Substituent Type | Position | Effect on Fluorescence Quantum Yield (ΦF) | Effect on Absorption/Emission Wavelength | Source(s) |
|---|---|---|---|---|
| Electron-Donating | 4th position of pyridine ring | Sharp decrease | Hypsochromic (blue) shift in absorption maxima observed in some cases. | nih.gov |
Rational Design Principles for Modulating Molecular Functionality
Rational design leverages the fundamental understanding of structure-property relationships to create novel molecules with predetermined functions. mdpi.com By applying the principles learned from systematic derivatization and substituent effect studies, scientists can engineer derivatives of 4-(pyridin-4-ylazo)phenol for use as molecular switches, sensors, and components in functional materials. researchgate.netnih.gov
Designing Molecular Switches: The azo group is a classic photochromic unit, capable of reversible trans-cis isomerization upon irradiation with light. This forms the basis of a molecular switch. Rational design principles can be applied to optimize this switching behavior. For example, by adding specific substituents, one can tune the absorption wavelengths required to trigger the forward and reverse isomerization, allowing the switch to be controlled by different colors of light. mdpi.com Theoretical calculations are often employed to predict how modifications will affect the HOMO-LUMO energy gaps of the two isomers, which in turn influences the electrical conductivity and allows for the design of switches with high on-off ratios for potential use in molecular electronics. mdpi.com
Designing Chemical Sensors: The inherent pH sensitivity of 4-(pyridin-4-ylazo)phenol, which contains both an acidic phenol (B47542) group and a basic pyridine nitrogen, makes it a candidate for pH sensing. rsc.org Protonation or deprotonation alters the molecule's electronic structure, leading to a visible color change. This concept can be expanded through rational design. By incorporating specific binding sites (e.g., chelating groups) into the molecular structure, sensors for metal ions or other analytes can be created. researchgate.net The binding event would disrupt the molecule's ICT pathway, signaling the presence of the target analyte through a change in color or fluorescence. nih.gov
Crystal Engineering for Functional Materials: The control of solid-state architecture is crucial for developing materials with specific optical or electronic properties. Rational design in this context involves derivatizing the parent molecule with functional groups that promote desired intermolecular interactions. For example, based on the knowledge that iodine can form strong halogen bonds, an iodo-derivative could be designed to encourage a specific co-crystal assembly with a halogen-bond acceptor. mdpi.com This allows for the programmed self-assembly of molecules into predictable one-, two-, or three-dimensional networks, a key goal of crystal engineering. japtronline.com
Conclusion and Future Research Directions
Synthesis of Phenol (B47542), 4-[2-(4-pyridinyl)diazenyl]- and its Chemical Derivatives
Future synthetic research will likely focus on expanding the library of derivatives to fine-tune the compound's electronic, optical, and coordination properties. A primary direction will be the introduction of various functional groups onto both the phenolic and pyridinic rings.
Substitution on the Phenolic Ring: The exploration of derivatives with electron-donating or electron-withdrawing groups on the phenol ring is a key area for future work. For instance, adding alkyl groups (e.g., propyl) or alkoxy groups could enhance solubility in organic solvents and modify the compound's electronic properties. tcichemicals.com Conversely, introducing nitro or halo groups could significantly alter its acidity and coordination behavior. epa.gov The synthesis of such derivatives would likely follow established diazotization-coupling reaction pathways, but future research could explore more efficient, greener synthetic protocols.
Modification of the Pyridine (B92270) Ring: Functionalization of the pyridine ring offers another route to novel compounds. Research into creating hybrid molecules by combining the pyridine moiety with other heterocyclic scaffolds, such as pyrimidine (B1678525) or pyrazole, could lead to derivatives with unique biological or material properties. nih.gov
Development of Polymeric and Supramolecular Structures: A significant future direction lies in using Phenol, 4-[2-(4-pyridinyl)diazenyl]- as a monomer or building block for larger architectures. The phenolic hydroxyl group and the pyridine nitrogen are ideal sites for forming supramolecular assemblies through hydrogen bonding. researchgate.netrug.nl Future investigations could focus on creating complex, self-assembled structures like metallopolymers or metal-organic frameworks (MOFs) by coordinating the pyridine nitrogen with various metal ions. mdpi.com These materials could exhibit interesting photophysical or catalytic properties.
| Potential Derivative Class | Synthetic Strategy | Anticipated Property Modification |
| Alkyl/Alkoxy Phenol Derivatives | Diazotization followed by coupling with substituted phenols. | Enhanced solubility, altered pKa, modified electronic properties. |
| Halo/Nitro Phenol Derivatives | Diazotization followed by coupling with substituted phenols. | Increased acidity, modified coordination chemistry. |
| Heterocyclic Hybrid Molecules | Multi-step synthesis involving the coupling of different heterocyclic precursors. | Novel biological activities, unique photophysical properties. |
| Supramolecular Assemblies | Self-assembly through hydrogen bonding or coordination with metal ions. | Photoresponsive materials, porous frameworks for catalysis or sensing. |
Advanced Characterization and Computational Insights
While basic characterization of Phenol, 4-[2-(4-pyridinyl)diazenyl]- exists, future research should employ advanced analytical techniques and computational modeling to gain a deeper understanding of its structure-property relationships.
Spectroscopic and Crystallographic Studies: A crucial area for future investigation is the detailed study of the azo-hydrazone tautomerism, which is common in arylazo phenols. researchgate.net Advanced spectroscopic techniques, such as variable-temperature NMR and femtosecond transient absorption spectroscopy, could provide dynamic insights into this equilibrium. Furthermore, single-crystal X-ray diffraction studies of new derivatives and their metal complexes are essential to unequivocally determine their solid-state structures, including the trans/cis configuration around the azo bond and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for predicting the properties of new derivatives before their synthesis. Future computational studies could focus on:
Calculating the energies of different tautomers and isomers to understand their relative stabilities.
Simulating electronic absorption spectra (UV-Vis) to predict their color and photo-switching capabilities.
Modeling the interaction with metal ions to guide the design of new coordination complexes and sensors.
Predicting non-linear optical (NLO) properties, as azo compounds are known to be potential candidates for photoresponsive materials. researchgate.net
Promising Avenues for Functional Material Development and Analytical Applications
The unique chemical structure of Phenol, 4-[2-(4-pyridinyl)diazenyl]- makes it a promising candidate for a range of applications, which warrants significant future exploration.
Chemosensors and Dyes: Azo dyes are widely used in analytical chemistry. researchgate.net Future research should focus on developing this compound and its derivatives as selective chemosensors for detecting metal ions or anions. The color change associated with the coordination of the pyridine nitrogen or the deprotonation of the phenol hydroxyl group upon binding to an analyte could be exploited for colorimetric or spectrophotometric detection methods. nih.gov Investigations into their use as pH indicators are also a promising direction. mdpi.com
Photoresponsive Materials: Azobenzenes are known for their trans-cis photoisomerization upon irradiation with UV or visible light. researchgate.net This property is the basis for their use in photo-switches, optical data storage, and smart materials. Future studies should thoroughly investigate the photo-switching behavior of Phenol, 4-[2-(4-pyridinyl)diazenyl]- and its derivatives, both in solution and when incorporated into polymer matrices. researchgate.net The development of supramolecular polymers that can be reversibly assembled and disassembled by light is a particularly exciting prospect.
Corrosion Inhibitors and Catalysis: The nitrogen and oxygen atoms in the molecule can effectively coordinate to metal surfaces. This suggests a potential application as a corrosion inhibitor for metals and alloys, an area that is currently underexplored for this specific compound. Additionally, incorporating this molecule as a ligand in metal complexes could yield novel catalysts for various organic transformations.
Q & A
Q. How can DFT calculations optimize the molecular geometry and electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Molecular Electrostatic Potential (MEP) maps reveal nucleophilic/electrophilic sites, aiding in understanding reactivity .
Q. What mechanistic insights explain the regioselectivity of diazo coupling reactions for this compound?
- Methodological Answer: Regioselectivity is influenced by the electron-donating/-withdrawing groups on the phenol ring. Computational studies (e.g., Fukui indices) identify active sites. Experimentally, pH control (8–10) directs coupling to the para position of the phenol .
Q. How do reaction conditions (temperature, catalyst) impact yield and byproduct formation?
- Methodological Answer: Low temperatures (0–5°C) suppress diazonium salt decomposition. Catalysts like NaHCO₃ enhance coupling efficiency. Side products (e.g., bis-azo compounds) are minimized by stoichiometric control (1:1 aryl amine/phenol ratio) .
Q. What computational approaches model intermolecular interactions (e.g., π-stacking) in crystalline forms?
Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
